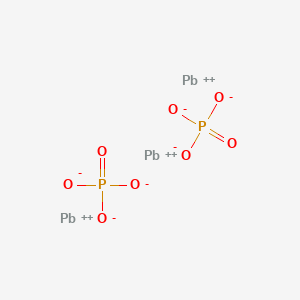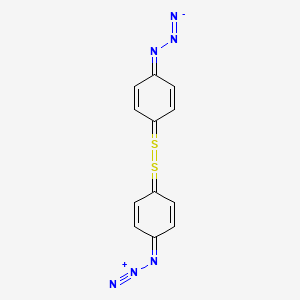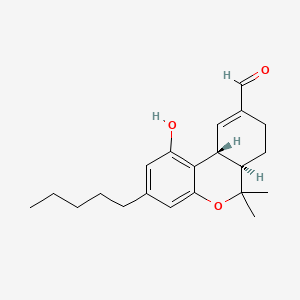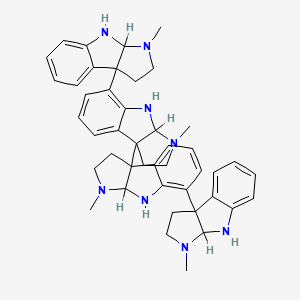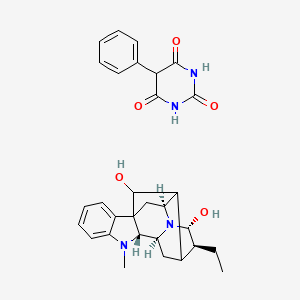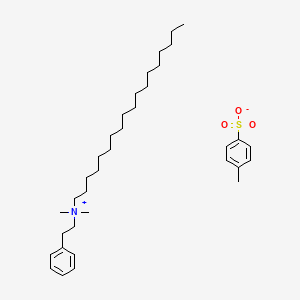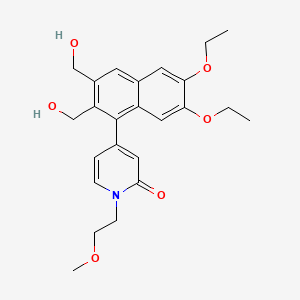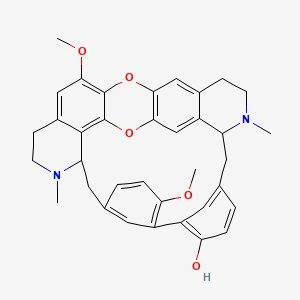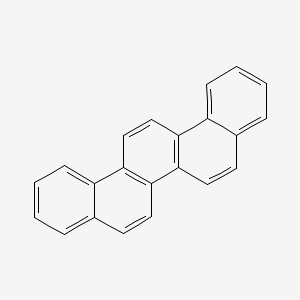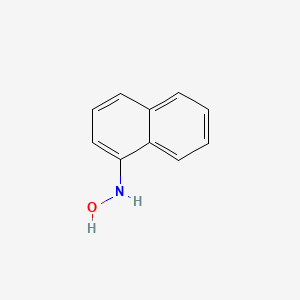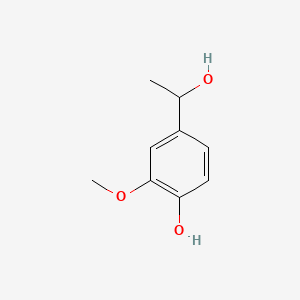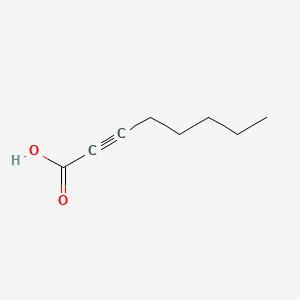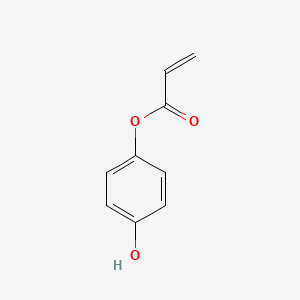
p-Hydroxyphenyl acrylate
Descripción general
Descripción
p-Hydroxyphenyl acrylate: is an organic compound with the molecular formula C9H8O3. It is an ester formed from the reaction of p-hydroxyphenol and acrylic acid. This compound is known for its applications in polymer chemistry and material science due to its ability to undergo polymerization and form various functional polymers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification Reaction: p-Hydroxyphenyl acrylate can be synthesized through an esterification reaction between p-hydroxyphenol and acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.
Transesterification Reaction: Another method involves the transesterification of methyl acrylate with p-hydroxyphenol in the presence of a base catalyst like sodium methoxide.
Industrial Production Methods:
Batch Process: In industrial settings, this compound is often produced in batch reactors where the reactants are mixed and heated under controlled conditions to achieve the desired conversion.
Continuous Process: For large-scale production, continuous flow reactors are employed to maintain a steady production rate and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Polymerization: p-Hydroxyphenyl acrylate readily undergoes free radical polymerization to form poly(this compound), which is used in various applications such as coatings and adhesives.
Oxidation: The compound can be oxidized to form p-hydroxybenzoic acid under specific conditions using oxidizing agents like potassium permanganate.
Substitution: this compound can participate in nucleophilic substitution reactions where the acrylate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base catalyst.
Major Products:
Poly(this compound): Formed through polymerization.
p-Hydroxybenzoic acid: Formed through oxidation.
Substituted acrylates: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry:
Polymer Chemistry: p-Hydroxyphenyl acrylate is used as a monomer in the synthesis of functional polymers with applications in coatings, adhesives, and biomedical devices.
Material Science: The compound is utilized in the development of advanced materials with specific properties such as thermal stability and mechanical strength.
Biology and Medicine:
Drug Delivery Systems: this compound-based polymers are explored for use in drug delivery systems due to their biocompatibility and controlled release properties.
Antimicrobial Agents: Derivatives of this compound have shown antimicrobial activity against various pathogens, making them potential candidates for medical applications.
Industry:
Coatings and Adhesives: The compound is used in the formulation of high-performance coatings and adhesives due to its excellent adhesion properties and durability.
Packaging Materials: this compound-based polymers are employed in the production of packaging materials with enhanced barrier properties.
Mecanismo De Acción
Polymerization Mechanism:
Initiation: The polymerization of p-hydroxyphenyl acrylate begins with the generation of free radicals from initiators like azobisisobutyronitrile (AIBN).
Propagation: The free radicals react with the acrylate monomers, forming a growing polymer chain through successive addition reactions.
Termination: The polymerization process is terminated when two growing polymer chains combine, or a chain transfer agent is introduced.
Molecular Targets and Pathways:
Antimicrobial Activity: The antimicrobial action of this compound derivatives is attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic pathways.
Comparación Con Compuestos Similares
p-Hydroxybenzoic acid: Similar in structure but lacks the acrylate group, making it less reactive in polymerization reactions.
Methyl acrylate: Contains an acrylate group but lacks the hydroxyphenyl moiety, resulting in different chemical properties and applications.
p-Coumaric acid: Similar in structure but contains a carboxylic acid group instead of an acrylate group, leading to different reactivity and applications.
Uniqueness:
Functional Group Combination: The presence of both hydroxyphenyl and acrylate groups in p-hydroxyphenyl acrylate provides unique reactivity and versatility in polymerization and chemical modification.
Polymerization Potential: The compound’s ability to undergo free radical polymerization makes it valuable in the synthesis of high-performance polymers with diverse applications.
Propiedades
IUPAC Name |
(4-hydroxyphenyl) prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c1-2-9(11)12-8-5-3-7(10)4-6-8/h2-6,10H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUHGYUFFPSEOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186063 | |
| Record name | p-Hydroxyphenyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3233-36-1 | |
| Record name | 2-Propenoic acid, 4-hydroxyphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3233-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Hydroxyphenyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003233361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Hydroxyphenyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30186063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-hydroxyphenyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.798 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-Hydroxyphenyl acrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K665Q5LZ3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
